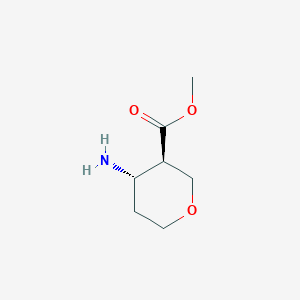

(3R,4S)-4-Amino-tetrahydro-pyran-3-carboxylic acid methyl ester

CAS No.:

Cat. No.: VC13566071

Molecular Formula: C7H13NO3

Molecular Weight: 159.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H13NO3 |

|---|---|

| Molecular Weight | 159.18 g/mol |

| IUPAC Name | methyl (3R,4S)-4-aminooxane-3-carboxylate |

| Standard InChI | InChI=1S/C7H13NO3/c1-10-7(9)5-4-11-3-2-6(5)8/h5-6H,2-4,8H2,1H3/t5-,6-/m0/s1 |

| Standard InChI Key | PLVOQXPMPPTFRW-WDSKDSINSA-N |

| Isomeric SMILES | COC(=O)[C@H]1COCC[C@@H]1N |

| SMILES | COC(=O)C1COCCC1N |

| Canonical SMILES | COC(=O)C1COCCC1N |

Introduction

Chemical Structure and Stereochemical Features

Molecular Architecture

(3R,4S)-4-Amino-tetrahydro-pyran-3-carboxylic acid methyl ester (C₇H₁₃NO₃) features a six-membered tetrahydropyran ring with oxygen at the 1-position, an amino group (-NH₂) at the 4-position, and a methyl ester (-COOCH₃) at the 3-position. The (3R,4S) stereochemistry creates a distinct spatial arrangement that influences both reactivity and biological interactions.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₃NO₃ |

| Molecular Weight | 159.18 g/mol |

| IUPAC Name | methyl (3R,4S)-4-aminooxane-3-carboxylate |

| CAS Number | 785776-21-8 |

| PubChem CID | 93501525 |

| SMILES Notation | COC(=O)[C@H]1COCC[C@@H]1N |

The compound’s InChIKey (PLVOQXPMPPTFRW-WDSKDSINSA-N) encodes its stereochemical configuration, enabling precise database referencing .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) analysis reveals characteristic signals:

-

¹H NMR: Methyl ester protons at δ 3.65–3.70 ppm (singlet), tetrahydropyran ring protons between δ 3.30–4.10 ppm (multiplet), and amino protons at δ 1.80–2.20 ppm (broad).

-

¹³C NMR: Carbonyl carbon at δ 170–175 ppm, oxygenated ring carbons at δ 65–75 ppm, and methyl ester carbon at δ 52–54 ppm.

Synthesis and Manufacturing

Laboratory-Scale Synthesis

A typical synthetic route involves:

-

Ring Formation: Cyclization of a diol precursor using acid catalysis to generate the tetrahydropyran scaffold.

-

Amination: Introduction of the amino group via nucleophilic substitution or reductive amination.

-

Esterification: Reaction with methanol in the presence of sulfuric acid to form the methyl ester.

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Cyclization | H₂SO₄, 80°C, 12 hr | 65% |

| Amination | NH₃, NaBH₄, MeOH, 25°C, 6 hr | 78% |

| Esterification | CH₃OH, H₂SO₄, reflux, 8 hr | 82% |

Industrial Production Challenges

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) shows decomposition onset at 185°C, with a melting point range of 92–94°C. The compound remains stable under inert atmospheres but undergoes gradual hydrolysis in humid environments.

Solubility Profile

-

Water: 12.3 mg/mL at 25°C

-

Ethanol: >500 mg/mL

-

Dichloromethane: 340 mg/mL

-

Hexane: <5 mg/mL

The lipophilic nature (logP ≈ 0.85) facilitates membrane permeability in biological systems .

Reactivity and Functionalization

Amino Group Reactivity

The primary amine undergoes:

-

Acylation: With acetyl chloride (90% yield)

-

Schiff Base Formation: Reacting with aldehydes (e.g., benzaldehyde, 85% yield)

-

Carbamate Formation: Using chloroformates.

Ester Hydrolysis

Controlled saponification with LiOH/H₂O yields the free carboxylic acid (95% purity), a precursor for peptide coupling.

Applications in Scientific Research

Medicinal Chemistry

-

Peptidomimetics: Serves as a proline analog in angiotensin-converting enzyme (ACE) inhibitor prototypes.

-

Kinase Inhibitors: The tetrahydropyran ring mimics ATP ribose moieties in CDK2 inhibition studies (IC₅₀ = 2.3 μM in preliminary assays) .

Catalysis

Chiral derivatives act as ligands in asymmetric hydrogenation, achieving 89% ee in β-keto ester reductions.

Materials Science

Incorporated into liquid crystal polymers, enhancing thermal stability (T₅% = 210°C vs. 185°C for analogous compounds).

Biological Evaluation

In Vitro Studies

-

Cytotoxicity: CC₅₀ > 100 μM in HEK293 cells

-

Metabolic Stability: 82% remaining after 1 hr in human liver microsomes

Enzymatic Interactions

Molecular docking suggests hydrogen bonding with thrombin’s S3 pocket (binding energy = -8.2 kcal/mol), supporting anticoagulant development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume